molecular formula C15H15NO5 B159585 Actiketal CAS No. 133658-47-6

Actiketal

Cat. No. B159585
CAS RN: 133658-47-6
M. Wt: 289.28 g/mol
InChI Key: JGRHJZLSKWAAPV-UHFFFAOYSA-N
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Description

Actiketal, also known as 2-acetylcyclohexanone, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Antibiotic Properties

Actiketal, identified as a new glutarimide antibiotic, was isolated from the culture fluid of Streptomyces pulveraceus subsp. epiderstagenes. It exhibits inhibitory effects on the incorporation of [3H]thymidine into epidermal growth factor-stimulated Balb/MK cells, with an IC50 of 14.5 µM. The structure of actiketal was elucidated using various NMR spectroscopic analyses (Sonoda, Osada, Uzawa & Isono, 1991).

Biosynthetic Pathways

Actiketal's biosynthesis has been studied in the context of actinorhodin production in Streptomyces coelicolor A3(2). A novel shunt product was identified, implicating the role of actiketal in the stabilization of multicomponent, type II PKS complex for efficient pyran ring formation (Taguchi, Ebizuka, Hopwood & Ichinose, 2000).

properties

CAS RN

133658-47-6

Product Name

Actiketal

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

4-(2-hydroxy-5,7-dimethyl-3-oxo-1-benzofuran-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C15H15NO5/c1-7-3-8(2)13-10(4-7)14(19)15(20,21-13)9-5-11(17)16-12(18)6-9/h3-4,9,20H,5-6H2,1-2H3,(H,16,17,18)

InChI Key

JGRHJZLSKWAAPV-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C(O2)(C3CC(=O)NC(=O)C3)O)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(O2)(C3CC(=O)NC(=O)C3)O)C

synonyms

actiketal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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